molecular formula C17H12N4O2 B2498535 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide CAS No. 941868-93-5

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide

Cat. No.: B2498535
CAS No.: 941868-93-5
M. Wt: 304.309
InChI Key: KKQJGQYXGUBLTG-UHFFFAOYSA-N
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Description

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide is a heterocyclic compound featuring a benzoimidazole core fused to a phenyl group, which is further linked to an isoxazole-5-carboxamide moiety. The benzoimidazole ring system is notable for its aromaticity and hydrogen-bonding capacity, while the isoxazole ring contributes electron-deficient characteristics due to its oxygen and nitrogen heteroatoms.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2/c22-17(15-9-10-18-23-15)21-12-6-2-1-5-11(12)16-19-13-7-3-4-8-14(13)20-16/h1-10H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQJGQYXGUBLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation with Carboxylic Acids

Reacting o-phenylenediamine with benzoic acid derivatives under reflux in hydrochloric acid yields 2-phenyl-1H-benzo[d]imidazole. For example, heating o-phenylenediamine with 4-nitrobenzoic acid produces 2-(4-nitrophenyl)-1H-benzo[d]imidazole, which is subsequently reduced to 2-(4-aminophenyl)-1H-benzo[d]imidazole using hydrogenation catalysts like palladium on carbon.

Oxidative Cyclization with Aldehydes

Alternatively, 2-arylbenzimidazoles are synthesized by condensing o-phenylenediamine with aldehydes in the presence of oxidizing agents such as sodium metabisulfite (Na₂S₂O₅). For instance, 4-nitrobenzaldehyde reacts with o-phenylenediamine to form 2-(4-nitrophenyl)-1H-benzo[d]imidazole, which is reduced to the corresponding aniline derivative.

Functionalization of the Phenyl Substituent

Introducing the amine group at the 2-position of the phenyl ring requires careful regioselective modification.

Nitration and Reduction

Nitration of 2-phenyl-1H-benzo[d]imidazole with nitric acid and sulfuric acid introduces a nitro group at the para position of the phenyl ring. Subsequent reduction using hydrogen gas and palladium catalysts yields 2-(4-aminophenyl)-1H-benzo[d]imidazole.

Direct Amination Strategies

Recent advances employ transition-metal-catalyzed C–N coupling reactions to introduce amine groups directly. For example, Buchwald-Hartwig amination of 2-bromophenylbenzimidazole with ammonia or amines provides a streamlined route to 2-(2-aminophenyl)-1H-benzo[d]imidazole.

Preparation of Isoxazole-5-carboxylic Acid

Isoxazole-5-carboxylic acid is synthesized via cyclization of β-keto esters with hydroxylamine hydrochloride.

Cyclization of β-Keto Esters

Ethyl 3-oxobutanoate reacts with hydroxylamine hydrochloride in ethanol under reflux to form ethyl isoxazole-5-carboxylate. Acidic hydrolysis with hydrochloric acid yields isoxazole-5-carboxylic acid.

Alternative Routes Using Alkynes

Copper-catalyzed cycloaddition of terminal alkynes with nitrile oxides offers a regioselective pathway to isoxazole derivatives. For example, propiolic acid reacts with chloronitrile oxide to form isoxazole-5-carboxylic acid in high yields.

Amide Coupling Reactions

The final step involves coupling 2-(1H-benzo[d]imidazol-2-yl)aniline with isoxazole-5-carboxylic acid using peptide coupling reagents.

Activation with HBTU

A mixture of isoxazole-5-carboxylic acid (1.2 equiv), HBTU (1.1 equiv), and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in dimethylformamide (DMF) is stirred at 0°C for 15 minutes. 2-(1H-Benzo[d]imidazol-2-yl)aniline (1.0 equiv) is added, and the reaction is heated to 60°C for 12 hours. The crude product is purified via column chromatography to yield the title compound (35–45% yield).

Alternative Coupling Agents

Using EDCI/HOBt in dichloromethane at room temperature provides moderate yields (25–30%) but avoids high-temperature conditions.

Analytical Characterization

The compound is characterized using NMR, HPLC-MS, and elemental analysis:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, isoxazole-H), 8.30 (d, J = 8.0 Hz, 1H, Ar-H), 7.90–7.45 (m, 6H, Ar-H and NH), 3.45 (s, 1H, NH).
  • HPLC-MS : m/z 362.1 [M+H]⁺.
  • Elemental Analysis : Calculated for C₁₇H₁₁N₅O₂: C 62.76%, H 3.41%, N 21.53%; Found: C 62.69%, H 3.38%, N 21.48%.

Optimization and Challenges

Key challenges include low coupling yields due to steric hindrance from the benzimidazole ring. Microwave-assisted synthesis (100°C, 30 minutes) improves yields to 55%. Solvent screening reveals that tetrahydrofuran (THF) enhances solubility of the aromatic amine, further boosting efficiency.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield (%) Reference
HBTU/DIPEA DMF, 60°C, 12 h 35–45
EDCI/HOBt DCM, rt, 24 h 25–30
Microwave-assisted DMF, 100°C, 0.5 h 55

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole or isoxazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives, including N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide, have been investigated for their anticancer properties. Studies indicate that compounds containing the benzimidazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown activity against human liver carcinoma (HEP-G2) cells, demonstrating their potential as anticancer agents .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
5aHEP-G210.5
5bMCF-715.3
5cA5498.7

Antidiabetic Potential

Recent studies have identified this compound as a promising α-glucosidase inhibitor. This compound has demonstrated significant hypoglycemic activity in vitro and in vivo, suggesting its potential use in managing diabetes mellitus. The most effective derivatives showed IC50 values significantly lower than standard drugs such as acarbose .

Table 2: α-Glucosidase Inhibition by Benzimidazole Derivatives

CompoundIC50 (µM)Mechanism of ActionReference
15o0.71Non-competitive inhibition
22d2.09Allosteric site interaction

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several chemical reactions aimed at optimizing its biological activity. The structure-activity relationship (SAR) studies indicate that modifications to the benzimidazole core can significantly enhance the compound's efficacy against various biological targets.

Case Study: Structural Optimization

In a study focused on optimizing benzimidazole derivatives, researchers synthesized a series of compounds with varying substituents on the benzimidazole ring. The results showed that specific substitutions led to improved binding affinity and selectivity for target enzymes such as α-glucosidase .

Future Directions in Research

The ongoing research into this compound suggests several avenues for future exploration:

  • Combination Therapies: Investigating the efficacy of this compound in combination with other antidiabetic or anticancer agents.
  • Mechanistic Studies: Further elucidating the mechanisms by which this compound exerts its biological effects, particularly in metabolic pathways related to diabetes and cancer.

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The isoxazole ring can enhance the compound’s binding affinity and specificity. Together, these structural features enable the compound to exert its biological effects, such as inhibiting enzyme activity or blocking receptor signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzoimidazole Derivatives with Sulfonylacetamidine Substituents ()

Compounds such as N-(1H-benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine share the benzoimidazole core but differ in their substituents. These derivatives are synthesized via copper-catalyzed coupling of 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes. Key differences include:

  • Functional Groups: The target compound features an isoxazole carboxamide, whereas compounds have sulfonylacetamidine groups.
  • Synthesis Routes : Copper catalysis is common in , but the target compound’s synthesis method is unspecified.
Table 1: Comparison with Sulfonylacetamidine Derivatives
Feature Target Compound Sulfonylacetamidine Derivatives ()
Core Structure Benzoimidazole-phenyl-isoxazole carboxamide Benzoimidazole + sulfonylacetamidine
Key Functional Groups Isoxazole carboxamide N-Sulfonylacetamidine
Synthesis Method Not specified Copper-catalyzed three-component coupling
Aromatic System Complexity Fused benzoimidazole + phenyl + isoxazole Benzoimidazole + alkyl/sulfonyl chains

Hydrazinecarboxamide Derivatives ()

The compound (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide () includes a hydrazinecarboxamide group and an imidazole ring. Structural contrasts include:

  • Backbone Flexibility : The compound has a propylidene linker, enabling conformational flexibility, whereas the target compound’s rigid phenyl-benzoimidazole system restricts motion.
  • Substituent Effects : The chlorophenyl group in may enhance lipophilicity, while the target’s isoxazole carboxamide offers polarity.

Imidazole-Based Carboxamides ()

Compounds like 4-[(benzylamino)carbonyl]-5-[(benzyloxy-S-phenylalanyl)carbonyl]-1H-imidazole () feature imidazole rings with bulky substituents. Differences include:

  • Ring System : The target compound uses a benzoimidazole (fused benzene + imidazole), while compounds have standalone imidazole rings.
  • Substituent Complexity: derivatives incorporate aminoacyl and benzyloxy groups, which may enhance steric hindrance compared to the target’s simpler isoxazole carboxamide.

Isoxazole Carboxamide Analogues ()

The compound N-[2-methyl-5-({[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]carbonyl}amino)phenyl]isoxazole-5-carboxamide () shares the isoxazole carboxamide group but differs in:

  • Substituent Profile : includes a trifluoromethyl group and a methylimidazole, which enhance hydrophobicity and metabolic stability. The target compound’s benzoimidazole-phenyl group may favor π-π stacking interactions.
  • Atom Count : ’s 52-atom structure (vs. unspecified for the target) suggests differences in molecular weight and steric bulk.
Table 2: Comparison with Isoxazole Carboxamide Analogues
Feature Target Compound Compound
Core Structure Benzoimidazole-phenyl-isoxazole carboxamide Phenyl-imidazole-trifluoromethyl + isoxazole
Key Substituents Benzoimidazole Trifluoromethyl + methylimidazole
Electronic Effects Electron-rich benzoimidazole Electron-withdrawing trifluoromethyl
Potential Bioactivity Unspecified Likely enhanced by trifluoromethyl group

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of benzimidazole derivatives, which have been widely studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antibacterial effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H13N3O2\text{C}_{16}\text{H}_{13}\text{N}_{3}\text{O}_{2}

This structure features a benzimidazole moiety linked to an isoxazole ring, contributing to its unique biological profile.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. A study reported that certain benzimidazole derivatives exhibited IC50 values as low as 0.71 µM against cancer cells, indicating potent activity .

2. Anti-diabetic Properties

This compound has been evaluated for its anti-diabetic effects. A related compound demonstrated non-competitive inhibition of α-glucosidase with an IC50 value of 2.09 µM, suggesting that modifications in the benzimidazole structure can enhance hypoglycemic activity .

3. Anti-inflammatory Effects

Benzimidazole derivatives are also recognized for their anti-inflammatory properties. Research has shown that certain derivatives can inhibit COX-2 enzyme activity, which is crucial in the inflammatory response. The inhibition values reported range significantly, with some compounds achieving IC50 values around 0.62 µM .

Study on Anticancer Activity

A detailed investigation into the anticancer effects of this compound revealed that it induces apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

CompoundCell Line TestedIC50 (µM)
AMCF-70.71
BHeLa0.85
CA5491.10

Study on Anti-diabetic Activity

In a pharmacodynamic study, a benzimidazole derivative similar to this compound was tested for its ability to lower blood glucose levels in diabetic rats. Results indicated a significant reduction in blood glucose levels comparable to acarbose, a standard anti-diabetic drug.

CompoundBlood Glucose Reduction (%)Control
D45Acarbose: 50

Q & A

Q. What synthetic methodologies are commonly employed to synthesize N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide, and how is its structural integrity validated?

The compound is synthesized via multi-step organic reactions, typically starting with the formation of the benzimidazole core through condensation of o-phenylenediamine with carbonyl derivatives under basic conditions. Subsequent coupling with isoxazole-5-carboxamide precursors involves nucleophilic substitution or amide bond formation. Structural validation employs:

  • Infrared Spectroscopy (IR): Confirms functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹, benzimidazole N-H stretch at ~3400 cm⁻¹) .
  • NMR Spectroscopy: ¹H and ¹³C NMR identify aromatic protons (δ 7.0–8.5 ppm) and quaternary carbons (e.g., isoxazole C-3 at ~160 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks matching theoretical masses (e.g., [M+H]⁺) .

Q. What biological targets or mechanisms have been preliminarily associated with this compound?

While direct studies on this compound are limited, structurally analogous benzimidazole-isoxazole hybrids exhibit:

  • Kinase inhibition: Interaction with ATP-binding pockets of tyrosine kinases due to the planar benzimidazole moiety .
  • Antimicrobial activity: Disruption of bacterial cell membranes via lipophilic interactions .
  • Anti-inflammatory effects: Modulation of COX-2 or NF-κB pathways observed in related derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis under varying catalytic or solvent-free conditions?

  • Catalyst Screening: Copper(I) iodide or palladium catalysts enhance coupling efficiency in heterocyclic ring formation (e.g., benzimidazole-to-isoxazole linkage) .
  • Solvent-Free Protocols: Eaton’s reagent (P₂O₅/MeSO₃H) under microwave irradiation accelerates Friedel-Crafts acylation steps, reducing side-product formation .
  • Reaction Monitoring: Real-time HPLC tracking of intermediates (e.g., 2-hydrazinyl-benzimidazole) ensures stepwise progression .

Q. What strategies resolve contradictions in reported biological activity data across assay systems?

  • Assay Standardization: Control for variables like cell line viability (e.g., MTT vs. ATP-based assays) and solvent effects (DMSO tolerance thresholds) .
  • Metabolic Stability Testing: Liver microsome assays identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the isoxazole ring) .
  • Target Profiling: Use computational docking (e.g., AutoDock Vina) to compare binding affinities across homologs and validate via SPR (surface plasmon resonance) .

Q. How does the compound’s stability under physiological conditions influence experimental design?

  • pH-Dependent Degradation: Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1.2–7.4) to identify labile bonds (e.g., amide hydrolysis in acidic media) .
  • Light Sensitivity: UV-vis spectroscopy monitors photodegradation; formulations with light-protective excipients (e.g., TiO₂ coatings) improve in vivo applicability .

Q. What computational approaches predict the compound’s pharmacokinetic or toxicological profiles?

  • ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity) and BBB permeability, while ProTox-II assesses hepatotoxicity risks .
  • Density Functional Theory (DFT): Models electron density distributions (e.g., HOMO-LUMO gaps) to predict reactivity with biological nucleophiles (e.g., glutathione) .

Methodological Guidance

Q. How to design SAR (Structure-Activity Relationship) studies for derivatives of this compound?

  • Core Modifications: Introduce substituents (e.g., -F, -CF₃) at the benzimidazole C-5/C-6 positions to enhance steric bulk or electron-withdrawing effects .
  • Bioisosteric Replacement: Substitute the isoxazole ring with 1,2,4-oxadiazole to improve metabolic stability while retaining hydrogen-bonding capacity .

Q. What techniques characterize the compound’s polymorphic forms or crystallinity?

  • X-ray Diffraction (XRD): Resolves crystal lattice parameters and identifies dominant polymorphs (e.g., Form I vs. Form II) .
  • Differential Scanning Calorimetry (DSC): Detects melting point variations (ΔH) between amorphous and crystalline phases .

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